DPI-3290

Übersicht

Beschreibung

- Als Analgetikum zeigt this compound starke schmerzlindernde Eigenschaften, während es nur minimale Atemdepressionen verursacht .

- Die Verbindung wirkt als Agonist sowohl an μ- als auch an δ-Opioidrezeptoren, mit einem IC50 von 6,2 nM an μ und 1,0 nM an δ.

DPI-3290: ist eine Verbindung, die von Wissenschaftlern bei Burroughs Wellcome entdeckt und an Delta Pharmaceutical lizenziert wurde. Sie wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt.

Vorbereitungsmethoden

Synthesewege: Detaillierte Synthesewege für DPI-3290 sind in der Literatur nicht weit verbreitet. Es ist wahrscheinlich, dass organische Synthesemethoden unter Verwendung wichtiger Zwischenprodukte zu seiner Bildung führen.

Industrielle Produktion: Informationen über großtechnische Produktionsverfahren für this compound sind weiterhin proprietär.

Analyse Chemischer Reaktionen

Reaktivität: DPI-3290 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die spezifischen Produkte, die bei diesen Reaktionen gebildet werden, hängen von den Reaktionsbedingungen und den Ausgangsmaterialien ab.

Wissenschaftliche Forschungsanwendungen

Comparative Potency Table

| Compound | Mu-Receptor Ki (nM) | Delta-Receptor Ki (nM) | Kappa-Receptor Ki (nM) | Unique Feature |

|---|---|---|---|---|

| Morphine | 1,000 | 500 | >10,000 | Traditional opioid with high addiction potential |

| Fentanyl | 0.50 | 2.00 | 1.00 | Potent but high risk of respiratory depression |

| Buprenorphine | 1.00 | 2.00 | 10.00 | Partial agonist with ceiling effect |

| DPI-3290 | 0.46 | 0.18 | 0.62 | High potency with reduced respiratory depression |

Antinociceptive Activity

This compound has been shown to produce significant antinociceptive effects in various animal models. For instance, intravenous administration of this compound at doses as low as 0.05 mg/kg resulted in a 50% antinociceptive response in rats . This activity is mediated through its mixed opioid receptor agonist properties, which allow for effective pain relief while minimizing side effects commonly associated with traditional opioids.

Case Studies

- Animal Model Studies : Research comparing this compound with established opioids like morphine and fentanyl revealed that this compound not only matched their analgesic efficacy but also exhibited a significantly lower incidence of respiratory depression. In studies measuring arterial blood gas levels, this compound showed a marked difference in the ratio of antinociceptive efficacy to respiratory depressant effects compared to morphine and fentanyl .

- Withdrawal Management : Preliminary studies suggest that this compound may also play a role in managing opioid withdrawal symptoms due to its unique receptor activity profile. While traditional opioids can exacerbate withdrawal symptoms upon cessation, this compound's balanced agonist activity may help mitigate these effects .

Potential Therapeutic Benefits

The unique properties of this compound position it as a promising candidate for developing new analgesics that could reduce the risk of addiction associated with conventional opioids. Its ability to provide effective pain relief without significant respiratory depression makes it an attractive alternative for patients requiring long-term analgesic therapy.

Wirkmechanismus

- DPI-3290 exerts its effects through μ- and δ-opioid receptors.

Molecular Targets: It binds to these receptors, modulating pain perception and other physiological responses.

Pathways Involved: Activation of opioid receptors leads to downstream signaling cascades, affecting neurotransmitter release and neuronal excitability.

Vergleich Mit ähnlichen Verbindungen

- DPI-3290 zeichnet sich durch seine gemischte Agonistenaktivität sowohl an μ- als auch an δ-Opioidrezeptoren aus.

Ähnliche Verbindungen: Andere verwandte Verbindungen sind BW373U86, DPI-221 und DPI-287.

Biologische Aktivität

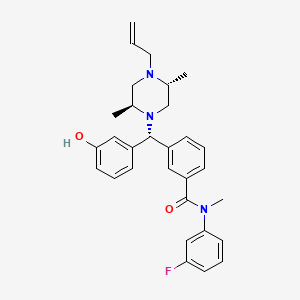

DPI-3290, a novel compound classified as a diarylmethylpiperazine, has garnered attention for its potent biological activity, particularly its analgesic properties through opioid receptor modulation. This article delves into the pharmacological profile of this compound, highlighting its receptor affinities, antinociceptive effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is chemically characterized as:

- Molecular Formula : CHFNO

- Molecular Weight : 487.608 g/mol

- CAS Number : 182417-73-8

- Melting Point : 144-145 °C

- Density : 1.161 g/cm³ (predicted)

The compound is known for its high affinity for opioid receptors, specifically the delta (δ), mu (μ), and kappa (κ) receptors.

Receptor Binding Affinity

This compound exhibits significant binding affinities to opioid receptors, with Ki values indicating its potency:

- δ-opioid receptor : 0.18 nM

- μ-opioid receptor : 0.46 nM

- κ-opioid receptor : 0.62 nM

These values suggest that this compound is a highly selective and potent agonist compared to traditional opioids like morphine and fentanyl, which have higher Ki values for these receptors .

Antinociceptive Activity

This compound's antinociceptive effects have been extensively studied in various animal models. Notably, it has demonstrated a remarkable ability to alleviate pain while exhibiting a lower risk of respiratory depression compared to conventional opioids.

Key Findings from Research Studies:

-

Potency Comparison :

- In rat models, this compound produced a dose-dependent antinociceptive response with an ED50 value of approximately 0.05 mg/kg, significantly lower than that of morphine (2.01 mg/kg) and fentanyl (0.0034 mg/kg) .

- The compound's efficacy at δ-, μ-, and κ-opioid receptors was found to be approximately 20,000 times more effective than morphine at δ-receptors and significantly more potent than fentanyl at μ- and κ-receptors .

- Respiratory Effects :

- Mechanism of Action :

Comparative Efficacy Table

| Compound | δ-Receptor Ki (nM) | μ-Receptor Ki (nM) | κ-Receptor Ki (nM) | ED50 Antinociception (mg/kg) |

|---|---|---|---|---|

| This compound | 0.18 | 0.46 | 0.62 | 0.05 |

| Morphine | ~10 | ~100 | ~50 | 2.01 |

| Fentanyl | ~5 | ~10 | ~5 | 0.0034 |

Case Studies and Clinical Implications

Recent studies have explored the broader implications of this compound in pain management and addiction treatment:

- Chronic Pain Models :

- Abuse Liability Assessment :

Eigenschaften

IUPAC Name |

3-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34FN3O2/c1-5-15-33-19-22(3)34(20-21(33)2)29(24-10-7-14-28(35)17-24)23-9-6-11-25(16-23)30(36)32(4)27-13-8-12-26(31)18-27/h5-14,16-18,21-22,29,35H,1,15,19-20H2,2-4H3/t21-,22+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXRQLIIMYJZDA-UETOGOEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1C(C2=CC(=CC=C2)C(=O)N(C)C3=CC(=CC=C3)F)C4=CC(=CC=C4)O)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN([C@@H](CN1[C@H](C2=CC(=CC=C2)C(=O)N(C)C3=CC(=CC=C3)F)C4=CC(=CC=C4)O)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018408 | |

| Record name | DPI-3290 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182417-73-8 | |

| Record name | 3-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182417-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DPI-3290 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182417738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPI-3290 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DPI-3290 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3UO4Y068S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.